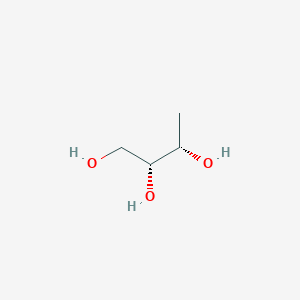![molecular formula C27H27ClN2O5 B14161386 2-(Chloromethyl)oxirane;1,3-diisocyanato-2-methylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14161386.png)
2-(Chloromethyl)oxirane;1,3-diisocyanato-2-methylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(Chloromethyl)oxirane;1,3-diisocyanato-2-methylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol” is a complex chemical entity composed of three distinct chemical structures. Each component has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
2-(Chloromethyl)oxirane
The industrial production involves the reaction of allyl chloride with hypochlorous acid to form 3-chloro-1,2-propanediol, which is then dehydrochlorinated using a base to yield 2-(chloromethyl)oxirane .
1,3-diisocyanato-2-methylbenzene
1,3-diisocyanato-2-methylbenzene, also known as toluene-2,6-diisocyanate, is produced by the phosgenation of toluene diamine. The process involves the nitration of toluene to form dinitrotoluene, which is then hydrogenated to produce toluene diamine. This intermediate is then reacted with phosgene to yield 1,3-diisocyanato-2-methylbenzene .
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
The reaction produces bisphenol A along with water as a byproduct .
Chemical Reactions Analysis
2-(Chloromethyl)oxirane
2-(Chloromethyl)oxirane undergoes various chemical reactions including:
Nucleophilic substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Polymerization: Can polymerize to form polyethers.
Hydrolysis: Reacts with water to form glycerol and hydrochloric acid.
1,3-diisocyanato-2-methylbenzene
1,3-diisocyanato-2-methylbenzene undergoes:
Addition reactions: Reacts with alcohols to form urethanes.
Polymerization: Reacts with polyols to form polyurethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol undergoes:
Esterification: Reacts with carboxylic acids to form esters.
Etherification: Reacts with alkyl halides to form ethers.
Oxidation: Can be oxidized to form quinones.
Scientific Research Applications
2-(Chloromethyl)oxirane
2-(Chloromethyl)oxirane is used in the production of epoxy resins, which are widely used in coatings, adhesives, and composites. It is also used as a precursor in the synthesis of various pharmaceuticals and agrochemicals .
1,3-diisocyanato-2-methylbenzene
1,3-diisocyanato-2-methylbenzene is primarily used in the production of polyurethanes, which are used in foams, elastomers, and coatings. It is also used in the synthesis of adhesives and sealants .
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is used in the production of polycarbonate plastics and epoxy resins. It is also used as an antioxidant in the food industry and as a precursor in the synthesis of various pharmaceuticals .
Mechanism of Action
2-(Chloromethyl)oxirane
2-(Chloromethyl)oxirane exerts its effects through alkylation of nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity and disruption of cellular processes .
1,3-diisocyanato-2-methylbenzene
1,3-diisocyanato-2-methylbenzene reacts with nucleophilic groups in proteins and other biomolecules, leading to the formation of stable urethane linkages. This can result in the modification of protein structure and function .
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol acts as an endocrine disruptor by binding to estrogen receptors and mimicking the effects of estrogen. This can lead to alterations in hormone signaling pathways and disruption of normal physiological processes .
Comparison with Similar Compounds
2-(Chloromethyl)oxirane
Similar compounds include epoxides such as ethylene oxide and propylene oxide. 2-(Chloromethyl)oxirane is unique due to the presence of a chlorine atom, which enhances its reactivity and versatility in chemical synthesis .
1,3-diisocyanato-2-methylbenzene
Similar compounds include other diisocyanates such as methylene diphenyl diisocyanate and hexamethylene diisocyanate. 1,3-diisocyanato-2-methylbenzene is unique due to its aromatic structure and the presence of a methyl group, which influences its reactivity and properties .
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Similar compounds include other bisphenols such as bisphenol S and bisphenol F. 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is unique due to its specific structure, which imparts distinct physical and chemical properties .
Properties
Molecular Formula |
C27H27ClN2O5 |
|---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
2-(chloromethyl)oxirane;1,3-diisocyanato-2-methylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H16O2.C9H6N2O2.C3H5ClO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-7-8(10-5-12)3-2-4-9(7)11-6-13;4-1-3-2-5-3/h3-10,16-17H,1-2H3;2-4H,1H3;3H,1-2H2 |
InChI Key |
LJXXTTUGIGDFFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(3Z)-3-amino-3-hydroxyimino-propyl]sulfanyl-N'-hydroxy-propanamidine](/img/structure/B14161308.png)


![Benzo[c]phenanthren-5-amine](/img/structure/B14161332.png)
![N'-[(E)-(4-bromothiophen-2-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14161342.png)
![N'-[(E)-pyridin-4-ylmethylidene]octanehydrazide](/img/structure/B14161350.png)

![9H-Carbazole, 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]-, (3R-trans)-](/img/structure/B14161362.png)



